1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene
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Overview
Description
1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene is an organic compound with the molecular formula C16H15Cl3 It is a derivative of benzene, featuring a methyl group and a trichloromethoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trichloromethoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trichloromethoxyethyl group can be reduced to a simpler alkyl group.
Substitution: Electrophilic aromatic substitution can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Methyl-4-(2,2,2-trichloro-1-carboxyethyl)benzene.
Reduction: 1-Methyl-4-(2,2-dichloroethyl)benzene.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloromethoxyethyl group can form hydrogen bonds and van der Waals interactions with active sites, influencing the compound’s binding affinity and specificity. The benzene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
- 1-Methyl-4-(2,2,2-trichloroethyl)benzene
- 1-Methyl-4-(2,2-dichloro-1-methoxyethyl)benzene
- 1-Methyl-4-(2,2,2-trichloro-1-hydroxyethyl)benzene
Uniqueness: 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene is unique due to the presence of both a trichloromethoxyethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Properties
CAS No. |
62688-85-1 |
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Molecular Formula |
C10H11Cl3O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1-methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene |
InChI |
InChI=1S/C10H11Cl3O/c1-7-3-5-8(6-4-7)9(14-2)10(11,12)13/h3-6,9H,1-2H3 |
InChI Key |
IFOSCSFDOZKONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
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